6-Hydroxy-3-quinolinecarbonitrile
Description
6-Hydroxy-3-quinolinecarbonitrile is a quinoline derivative characterized by a hydroxyl (-OH) group at the 6-position and a cyano (-CN) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.
The molecular formula of this compound is inferred to be C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol. Its structural analogs exhibit significant biological activities, including kinase inhibition and antiproliferative effects, as demonstrated in studies of similar quinolinecarbonitriles .
Properties
CAS No. |
13669-59-5 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H |
InChI Key |
FTJUASCRKDSIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
6-Hydroxy-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for detecting enzyme activity and as a potential therapeutic agent due to its biological activity
Medicine: The compound exhibits antimicrobial, anticancer, and antiviral properties, making it a candidate for drug development
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinecarbonitriles
The following table summarizes key structural analogs of 6-hydroxy-3-quinolinecarbonitrile, highlighting differences in substituents, molecular properties, and biological activities:
Key Findings:
SKI-606 () leverages an anilino group for dual kinase inhibition. Hydroxyl vs. Amino Groups: While this compound lacks direct activity data, its 6-amino analog () shows reactivity in forming Schiff bases, suggesting utility in prodrug design.
Structural Complexity and Therapeutic Efficacy :
- Complex derivatives like MKI-833 () demonstrate that extended substituents (e.g., piperidinyl and imidazolyl groups) improve target specificity and pharmacokinetics in oncology.
Synthetic Accessibility: Simpler derivatives (e.g., 2-chloro-6-methylquinoline-3-carbonitrile) are synthesized in fewer steps, making them cost-effective for biochemical screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
